![molecular formula C19H19NO7 B2892631 Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate CAS No. 868153-66-6](/img/structure/B2892631.png)

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

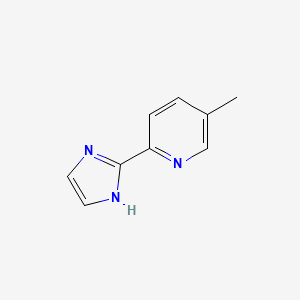

“Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate” is a compound with the CAS Number: 214894-91-4. It has a molecular weight of 194.19 and its IUPAC name is methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate .

Synthesis Analysis

While the specific synthesis for “Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate” is not available, there are methods for synthesizing related compounds. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification with an overall yield of 35% .Molecular Structure Analysis

The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, C16H15N3O2S, has been reported .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which include structures related to the query compound, have shown potent cytotoxicity against murine leukemia and lung carcinoma. A derivative was curative in a colon tumor model in mice, highlighting the potential for cancer treatment applications (Deady et al., 2005).

Novel Synthesis Methods

A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been developed. This method facilitates the synthesis of related compounds, potentially opening up new pathways for the creation of drugs or materials (Gabriele et al., 2006).

Methylglyoxal Research

Methylglyoxal, a compound structurally distinct but relevant for its biological activity, has been studied extensively. Its formation in foodstuffs and biological systems, along with its quantification methods, sheds light on the metabolic pathways that could be relevant for compounds like methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate (Nemet et al., 2006).

Anticancer Agent Comparison

The pharmacokinetics and antitumor activity of a series of benzonaphthyridine anti-cancer agents were compared, highlighting the significant role of structure-activity relationships in the development of effective cancer therapies. This research underscores the importance of structural modifications in enhancing drug efficacy and selectivity (Lukka et al., 2012).

Orientations Futures

While the future directions for “Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate” are not known, a related compound, (3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol, was unexpectedly achieved as the main reaction product while applying a standard Johnson–Corey–Chaykovsky procedure. This could pave the way to a new methodology for the obtainment of 2,3-disubstituted 1,4-naphthodioxanes .

Propriétés

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7/c1-23-15-8-11(19(22)25-3)12(9-16(15)24-2)20-18(21)17-10-26-13-6-4-5-7-14(13)27-17/h4-9,17H,10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLTXJWGBYUFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2892549.png)

![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)

![tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2892556.png)

![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)

![N-(2-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)

![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)

![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)